
Delicious peptide
概要
説明
美味ペプチドは、ビーフミートペプチドとしても知られており、リシン-グリシン-アスパラギン酸-グルタミン酸-グルタミン酸-セリン-ロイシン-アラニンの配列を持つ小さな直鎖状オクタペプチドです。そのうま味で知られており、ビーフフレーバーエンハンサーとしてよく使用されます。 このペプチドは、牛肉のグレービーから単離することができ、熟成牛肉における内因性プロテアーゼ活性の産物です .
準備方法
合成経路と反応条件
美味ペプチドの合成は、適切に保護されたN末端アミノ酸誘導体へのアミノ酸エステルの逐次付加を含む。 このプロセスは通常、水、エタノール、グリセロールなどの少量の助剤と、パパイン、キモパパイン、テルモリシンなどのプロテアーゼを含む液体または半液体共晶混合物中で実施されます . 完全なオクタペプチドの合成には、中間体の保護、脱保護、および活性化ステップの必要性を最小限に抑えるための新規の逐次的なアプローチが必要です .
工業生産方法
美味ペプチドの工業生産は、プロテアーゼを使用してペプチド結合の形成を触媒する酵素的方法によって達成できます。 この方法は、高生産性で多グラム量のペプチドを生産できます . 低水有機媒体と固定化プロテアーゼの使用は、生産プロセスの効率をさらに高めます .
化学反応の分析
反応の種類
美味ペプチドは、次のようなさまざまな化学反応を受けます。
酸化: ペプチドは、特に存在する場合、メチオニンおよびシステイン残基で酸化反応を起こす可能性があります。
還元: 還元反応は、ペプチド内のジスルフィド結合を切断するために使用できます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトールまたはその他の還元剤。
置換: ジシクロヘキシルカルボジイミド(DCC)およびN-ヒドロキシスクシンイミド(NHS)などのアミノ酸誘導体とカップリング試薬.
形成される主要な生成物
これらの反応から形成される主要な生成物には、アミノ酸配列が修飾された美味ペプチドのさまざまなアナログが含まれ、異なる味覚プロファイルと生物学的活性を示す場合があります .
科学的研究の応用
Flavor Enhancement in Food Products
Delicious peptides are primarily used for their flavor-enhancing properties. They can improve the taste profile of various food products, making them more appealing to consumers.
Case Studies
- Low-Sodium Meat Products : A study demonstrated the application of Delicious peptides in low-sodium meat products, where they successfully replaced traditional sodium chloride while maintaining flavor integrity .
- Functional Foods : Another investigation highlighted the incorporation of Delicious peptides into functional foods aimed at improving health outcomes without compromising taste .
Nutritional and Health Benefits
Beyond flavor enhancement, Delicious peptides have been studied for their potential health benefits.
Bioactive Properties
Research indicates that Delicious peptides may possess bioactive properties that contribute to various health benefits, including:
- Antioxidant Activity : Some studies suggest that these peptides can exhibit antioxidant effects, potentially reducing oxidative stress in the body.
- Cardiovascular Health : Peptides derived from protein hydrolysates have been linked to improved cardiovascular health through mechanisms such as blood pressure regulation.
Data Table: Bioactive Properties of Delicious Peptides
Property | Effect | Reference |
---|---|---|
Antioxidant Activity | Reduces oxidative stress | |
Blood Pressure Regulation | May lower hypertension | |
Immune Modulation | Enhances immune response |
Applications in Pharmaceutical Development
Delicious peptides are also being explored in pharmaceutical applications due to their potential therapeutic effects.
Drug Delivery Systems
Research into drug delivery systems has identified Delicious peptides as promising candidates for enhancing the bioavailability of certain medications. Their ability to interact with biological membranes can facilitate better absorption and efficacy of therapeutic agents .
Case Studies
- Therapeutic Peptides : Studies have shown that incorporating Delicious peptides into drug formulations can improve stability and reduce bitterness, which is a common challenge in oral medications .
- Nutraceuticals : The development of nutraceutical products utilizing Delicious peptides is on the rise, focusing on enhancing health benefits while ensuring palatability .
Future Prospects and Challenges
While the applications of Delicious peptide are promising, several challenges remain:
- Regulatory Hurdles : The approval process for new food additives and nutraceuticals can be lengthy and complex.
- Consumer Acceptance : Ensuring that consumers accept these new formulations is crucial for market success.
作用機序
美味ペプチドがその効果を発揮する仕組みには、舌の味覚受容体との相互作用が含まれます。ペプチドは特定の受容体に結合し、うま味として知覚される風味を生成するシグナル伝達経路を引き起こします。 分子内の塩基性部分のカチオンと酸性部分のアニオンは、塩味と旨味を生成するために緊密に接近している必要があります .
類似化合物との比較
類似化合物
グルタミン酸ナトリウム(MSG): うま味も生成する、よく知られた風味増強剤。
イノシン酸: 食品のうま味を強化する別の化合物。
グアニル酸: イノシン酸と同様に、食品の旨味を強化するために使用されます.
独自性
美味ペプチドは、塩味、うま味、わずかな酸味を含む複雑な風味プロファイルを生成する能力において独自です。 グルタミン酸ナトリウムは主にうま味を提供するのに対し、美味ペプチドはよりニュアンスがあり、多面的な風味体験を提供します .
生物活性
Delicious peptide, also known as beefy meaty peptide (BMP), is an octapeptide (eight amino acids) primarily recognized for its role in enhancing the savory umami flavor in food. This peptide was first isolated from beef soup by Yamasaki and Maekawa in 1978. Its structure includes a specific arrangement of amino acids, notably featuring lysine at the N-terminus and acidic residues such as aspartate and glutamate, which are crucial for its flavor-enhancing properties. Besides its culinary applications, recent studies suggest potential health benefits, particularly regarding blood pressure regulation due to the presence of Angiotensin-Converting Enzyme (ACE) inhibitory peptides in beef protein hydrolysates containing BMP.
Flavor Enhancement
This compound is primarily studied for its ability to enhance umami taste in food products. Research indicates that BMP interacts with taste receptors, contributing to a complex flavor profile that can change based on environmental conditions like pH levels. For instance, BMP can produce varying taste sensations ranging from sour to umami depending on its concentration and the surrounding conditions .
Table 1: Comparison of Flavor Enhancers
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Monosodium Glutamate | Sodium salt of glutamic acid | Widely used as a flavor enhancer; strong umami taste |
Yeast Extract Peptides | Mixture of peptides derived from yeast | Contains various amino acids contributing to umami |
Hydrolyzed Vegetable Protein | Peptides from plant sources | Often used in vegetarian products for savory flavors |
Beef Extract | Concentrated beef flavors | Rich in various peptides but not specifically defined |
This compound | Specific sequence of amino acids | Unique umami profile; stable under heat |
Health Benefits
Emerging research suggests that this compound may have health-promoting properties beyond flavor enhancement. Certain studies indicate that beef protein hydrolysates containing BMP might contribute to lowering blood pressure due to their ACE inhibitory activity. However, further investigations are necessary to isolate BMP's specific contributions to these health effects.
This compound activates specific taste receptors associated with umami flavor perception. The presence of both basic and acidic amino acids facilitates interactions that signal flavor intensity. Studies have shown that BMP remains stable under high-heat conditions, making it suitable for various culinary applications without losing its flavor-enhancing properties .
Study on Proteolysis in Beef Products
A significant study focused on the proteolytic processes during thaw-aging of beef highlighted the generation of this compound among other taste-active peptides. The research utilized peptidomics to analyze changes in peptide profiles over time, confirming that certain proteases contribute to the degradation of myofibrillar proteins, leading to increased levels of taste-active peptides like BMP during thaw-aging .
NMR and Molecular Dynamics Analysis
Another study employed NMR and molecular dynamics simulations to investigate the low-energy conformations of this compound. The findings revealed multiple structural families derived from the peptide, providing insights into how structural variations might influence its biological activity and flavor-enhancing properties .
特性
IUPAC Name |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRAOYMDDFOSM-FQJIPJFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N9O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027510 | |
Record name | Beefy meaty peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
847.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73984-05-1 | |
Record name | Beefy meaty peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beefy meaty peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEEFY MEATY PEPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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